![molecular formula C16H14N2O6 B6327306 Ethyl bis(4-nitrophenyl)acetate CAS No. 40748-64-9](/img/structure/B6327306.png)
Ethyl bis(4-nitrophenyl)acetate
Overview
Description
Ethyl bis(4-nitrophenyl)acetate (EBNA) is an organic compound used in scientific research and laboratory experiments. It is a colorless solid that is soluble in most organic solvents. EBNA is an important building block for the synthesis of a variety of compounds with potential applications in the pharmaceutical, food, and cosmetic industries. EBNA has also been used in the synthesis of various compounds with potential therapeutic activity.
Scientific Research Applications
Photolabile Protecting Groups
Ethyl bis(4-nitrophenyl)acetate has been studied for its role in the synthesis of photolabile protecting groups. For example, bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol, synthesized from 4,5-dimethoxy-2-nitrobenzyl alcohol, demonstrates stability against acidic and basic conditions and can be cleaved smoothly by irradiation. This process regenerates carbonyl compounds efficiently (Kantevari, Narasimhaji, & Mereyala, 2005).
Proton Transfer Reactions
Research has also focused on the proton transfer reactions involving ethyl bis(4-nitrophenyl)acetate. In one study, the reaction with tetramethylguanidine in tetrahydrofuran solvent was analyzed, showing a primary deuterium isotope effect. This reaction is significant in understanding the mechanisms of proton transfer and carbanion formation (Leffek & Matinopoulos-Scordou, 1979).
Intramolecular Interactions
The intramolecular interactions of ethyl bis(2,4-dinitrophenyl)acetate have been studied through X-ray diffraction. This research provides insights into the molecular structure and potential reaction pathways, particularly in nucleophilic additions and Michael reactions (Ertaş, Ozturk, Wallis, & Watson, 1998).
Carbon Acid Studies
Ethyl bis(4-nitrophenyl)acetate has been used in studies to determine the pKa values of carbon acids in acetonitrile. Such studies are essential for understanding the reactivity and stability of various carbon acids in different solvents (Gałęzowski, Stańczyk, & Jarczewski, 1997).
Kinetic Studies in Organic Chemistry
The compound has been utilized in kinetic studies, particularly in the context of proton abstraction reactions in organic chemistry. These studies contribute to a deeper understanding of reaction mechanisms and rates in organic synthesis (Binkowska & Jarczewski, 2004).
properties
IUPAC Name |
ethyl 2,2-bis(4-nitrophenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-2-24-16(19)15(11-3-7-13(8-4-11)17(20)21)12-5-9-14(10-6-12)18(22)23/h3-10,15H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTSNZJAAUFJQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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